3-butoxy-N-{[4-(propanoylamino)phenyl]carbamothioyl}benzamide
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Overview
Description
3-butoxy-N-{[4-(propanoylamino)phenyl]carbamothioyl}benzamide is a synthetic organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a butoxy group, a propanoylamino group, and a carbamothioyl group attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butoxy-N-{[4-(propanoylamino)phenyl]carbamothioyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the butoxy group: This can be achieved by reacting an appropriate butyl halide with a phenol derivative under basic conditions.
Introduction of the propanoylamino group: This step involves the acylation of an amine group with propanoyl chloride in the presence of a base.
Formation of the carbamothioyl group: This can be done by reacting an isothiocyanate with an amine derivative.
Coupling reactions: The final step involves coupling the intermediates to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of advanced catalysts, high-throughput reactors, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-butoxy-N-{[4-(propanoylamino)phenyl]carbamothioyl}benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
3-butoxy-N-{[4-(propanoylamino)phenyl]carbamothioyl}benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: This compound may serve as a probe or inhibitor in biochemical assays.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-butoxy-N-{[4-(propanoylamino)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-butoxy-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide
- 4-tert-butyl-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide
- 3-(sec-butoxy)-N-[4-(propionylamino)phenyl]benzamide
Uniqueness
3-butoxy-N-{[4-(propanoylamino)phenyl]carbamothioyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-butoxy-N-[[4-(propanoylamino)phenyl]carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-3-5-13-27-18-8-6-7-15(14-18)20(26)24-21(28)23-17-11-9-16(10-12-17)22-19(25)4-2/h6-12,14H,3-5,13H2,1-2H3,(H,22,25)(H2,23,24,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOMXVVOOWEPGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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